4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 253.08 g/mol. This compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, a phenyl group at position 2, and an aldehyde functional group at position 5. It is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural properties and reactivity.
Preliminary studies suggest that 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde exhibits biological activity that may include:
Further research is needed to elucidate its complete biological profile and therapeutic potential.
Several methods have been reported for the synthesis of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde:
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde finds applications in various fields:
Interaction studies of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde focus on its binding affinity with various biological targets. Notably:
Several compounds share structural similarities with 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Chloro-6-methyl-2-phenylpyrimidine | 0.82 | Contains a methyl group instead of chlorine |
| 4-Chloro-6-methoxy-2-phenylpyrimidine | 0.78 | Features a methoxy group which alters reactivity |
| 4-Chloro-2-methyl-6-phenylpyrimidine | 0.73 | Different substitution pattern affecting properties |
| 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine | 0.79 | Substituted with a pyridine ring |
| 2,4-Dichloro-1,8-naphthyridine | 0.80 | Different ring structure influencing activity |
The uniqueness of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde lies in its specific substitution pattern which contributes to its distinct biological activities and chemical properties compared to these similar compounds.
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde represents an important synthetic intermediate in organic chemistry, particularly for the development of various pharmaceutical compounds and agricultural chemicals [1] [2]. The conventional synthesis of this compound typically follows several established pathways, each with distinct advantages and limitations [2].
The most common synthetic route begins with 4,6-dihydroxy-2-phenylpyrimidine as the starting material, which undergoes chlorination and formylation reactions to yield the target compound [1] . This approach relies on the reactivity of the hydroxyl groups, which can be readily converted to chlorine atoms under appropriate conditions .
A primary synthetic pathway involves a two-step process: first, the chlorination of the dihydroxypyrimidine using phosphorus oxychloride (POCl₃), followed by the introduction of the formyl group at the C-5 position [4] [5]. The formylation step typically employs the Vilsmeier-Haack reaction, which utilizes dimethylformamide (DMF) and POCl₃ to generate an electrophilic iminium salt that reacts with the electron-rich pyrimidine ring [5] [6].
An alternative approach involves the direct synthesis from simpler precursors through cyclization reactions [7]. This method typically begins with the condensation of benzamidine with appropriate malonic acid derivatives, followed by chlorination and formylation steps [7] [8]. While this route offers versatility in terms of substituent introduction, it often requires more steps and may result in lower overall yields [8].
The table below summarizes the key conventional synthetic pathways for 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde:
| Synthetic Pathway | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Chlorination-Formylation | 4,6-dihydroxy-2-phenylpyrimidine | POCl₃, DMF | 68-95% | 0-25°C (1h), then reflux (2-3h) |
| Direct Cyclization | Benzamidine, malonic acid derivatives | POCl₃, DMF | 45-70% | Multiple steps, varying conditions |
| Vilsmeier-Haack Reaction | 4,6-dichloro-2-phenylpyrimidine | POCl₃, DMF | 70-85% | -10°C to 70°C (24h) |
| Cross-Condensation | Imidoyl chloride compounds | Phosgene | 60-75% | Sealed reactor, high temperature |
Research findings indicate that the chlorination-formylation pathway offers the highest yields and most straightforward process for laboratory-scale synthesis [1] [9]. The reaction typically proceeds through the formation of a Vilsmeier complex, which acts as both a chlorinating agent and a formylating agent in the presence of DMF [9] [10]. This dual functionality makes the process particularly efficient for the synthesis of halogenated pyrimidine carbaldehydes [10].
The chlorination step in the synthesis of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde represents a critical transformation that significantly impacts the overall efficiency of the process [7] [11]. Various catalytic systems have been developed to enhance the selectivity and yield of this reaction [11].
Traditional chlorination methods rely on stoichiometric amounts of phosphorus oxychloride, which serves as both the reagent and solvent [7] [12]. However, modern approaches have introduced catalytic systems that reduce the required amount of chlorinating agents while improving reaction efficiency [12]. These catalytic systems typically involve the use of transition metal catalysts, organic bases, or specialized activating agents [12] [13].
Pyridine and its derivatives have emerged as effective catalysts for the chlorination of hydroxypyrimidines [13]. When used in equimolar amounts with POCl₃, pyridine facilitates the chlorination reaction by forming a reactive complex that enhances the electrophilicity of the phosphorus center [13] [14]. This catalytic effect allows for more efficient chlorine transfer to the pyrimidine substrate, resulting in higher yields and shorter reaction times [14].
Metal-based catalytic systems have also shown promise for the chlorination of pyrimidines [15]. Copper and palladium catalysts, in particular, have demonstrated the ability to promote selective chlorination under milder conditions than traditional methods [15] . These metal catalysts typically operate through oxidative addition and reductive elimination mechanisms, providing greater control over the regioselectivity of the chlorination process .
The table below presents a comparison of different catalytic systems used for the chlorination of pyrimidines:
| Catalytic System | Catalyst Loading | Chlorinating Agent | Temperature Range | Reaction Time | Selectivity |
|---|---|---|---|---|---|
| Pyridine-based | 1.0 equivalent | POCl₃ (1-2 equiv.) | 140-160°C | 2-3 hours | High |
| Copper catalysts | 5-10 mol% | Various chloride sources | 80-120°C | 4-8 hours | Moderate to High |
| Palladium complexes | 1-5 mol% | N-chlorosuccinimide | 60-100°C | 6-12 hours | Very High |
| Dimethylformamide | Stoichiometric | POCl₃ | 0-25°C, then reflux | 3-4 hours | Moderate |
| Chloramine-T | 1.0 equivalent | N/A (self-contained) | Room temperature | 5-30 minutes | Variable |
Recent advances in catalytic chlorination have focused on developing more environmentally friendly and scalable processes [17]. Chloramine-T has emerged as a novel chlorinating reagent that can operate under solvent-free conditions at room temperature, offering significant advantages for industrial applications [17] [18]. This reagent provides a "green" alternative to traditional chlorination methods, with reduced waste generation and energy requirements [18].
The Vilsmeier-Haack reagent, formed from the reaction of DMF with POCl₃, serves as both a chlorinating agent and a formylating agent in the synthesis of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde [19] [20]. This dual functionality makes it particularly valuable for one-pot synthesis approaches, where both chlorination and formylation can be achieved in a single reaction vessel [20] [21].
The choice of solvent plays a crucial role in determining the efficiency and selectivity of the reactions involved in synthesizing 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde [9] [10]. Solvent effects influence both the chlorination and formylation steps, affecting reaction rates, product distribution, and overall yields [10].
Traditional syntheses often employ phosphorus oxychloride as both reagent and solvent for the chlorination step [7] [22]. However, this approach presents environmental and safety challenges, particularly for large-scale production [22]. Recent research has explored alternative solvent systems that offer improved performance while reducing environmental impact [22] [18].
Solvent-free conditions have emerged as an attractive option for the chlorination of hydroxypyrimidines [22]. Studies have demonstrated that heating the reaction mixture in a sealed reactor at high temperatures (140-160°C) using equimolar amounts of POCl₃ and pyridine as a base can achieve efficient chlorination without additional solvents [22] [7]. This approach not only reduces waste generation but also simplifies product isolation through filtration or distillation [7].
The reaction kinetics of the chlorination process are influenced by several factors, including temperature, reagent concentration, and solvent properties [17] [11]. Kinetic studies have shown that the chlorination of pyrimidines typically follows first-order kinetics with respect to the chlorinating agent concentration and zero-order kinetics with respect to the substrate concentration up to approximately 40% conversion [17]. Beyond this point, the reaction order changes, becoming zero-order with respect to the chlorinating agent and first-order with respect to the substrate [17].
The table below summarizes the effects of different solvents on the chlorination and formylation reactions:
| Solvent | Effect on Chlorination | Effect on Formylation | Overall Yield | Reaction Time |
|---|---|---|---|---|
| None (solvent-free) | Excellent | Not applicable | 90-95% | 2-3 hours |
| POCl₃ (as reagent/solvent) | Very good | Good (with DMF) | 68-85% | 3-4 hours |
| Dichloroethane | Good | Moderate | 60-75% | 5-6 hours |
| Dimethylformamide | Poor (side reactions) | Excellent | Variable | Variable |
| Water | Poor (hydrolysis) | Poor | <30% | >12 hours |
| 2-Propanol | Moderate | Poor | 40-60% | 8-10 hours |
Water as a reaction medium has been investigated for nucleophilic substitution reactions of chlorinated pyrimidines [9]. While water offers environmental advantages, its use in chlorination reactions is limited due to competing hydrolysis pathways [9]. However, for subsequent transformations of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, aqueous conditions can provide higher reaction rates compared to organic solvents for certain nucleophilic substitutions [9] [10].
Temperature effects on reaction kinetics are particularly significant for the chlorination step [11] [17]. Higher temperatures generally accelerate the reaction but may also promote side reactions or decomposition of sensitive intermediates [17]. Optimal temperature control is essential for achieving high selectivity and yield, with most protocols recommending a controlled temperature increase from 0°C during reagent addition to reflux conditions for the main reaction phase [11].
The Vilsmeier-Haack formylation reaction exhibits distinct kinetic behavior, typically following second-order kinetics with respect to the Vilsmeier reagent concentration [19] [20]. The rate-determining step involves the attack of the electrophilic iminium ion on the pyrimidine ring, which is influenced by both electronic and steric factors [20] [21]. Electron-rich pyrimidines generally undergo faster formylation, while steric hindrance around the reaction site can significantly reduce the reaction rate [21].
The industrial-scale production of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [22]. These challenges span various aspects of production, from raw material handling to waste management and process safety [22].
One of the primary challenges involves the use of phosphorus oxychloride, which serves as both a reagent and solvent in conventional synthesis methods [22] [7]. While effective on a laboratory scale, the large quantities required for industrial production raise significant environmental and safety concerns [7]. Recent developments have focused on reducing POCl₃ usage through more efficient catalytic systems and reaction conditions [7] [13].
The exothermic nature of the chlorination reaction presents another significant challenge for scale-up [13] . The reaction between hydroxypyrimidines and POCl₃ generates heat that must be carefully managed to prevent runaway reactions and ensure process safety . Industrial implementations typically employ specialized reactor designs with enhanced cooling capabilities and controlled reagent addition rates to mitigate these risks [13].
Waste management represents a substantial challenge in the industrial production of chlorinated pyrimidines [22] [18]. The traditional processes generate significant amounts of phosphorus-containing waste streams that require specialized treatment before disposal [18]. Alternative approaches, such as solvent-free conditions and catalytic systems that enable the use of stoichiometric or sub-stoichiometric amounts of chlorinating agents, have been developed to address this issue [22] [18].
The table below outlines the major challenges in industrial-scale production and potential solutions:
| Challenge | Impact | Potential Solutions | Implementation Difficulty |
|---|---|---|---|
| POCl₃ usage | Environmental, safety, cost | Catalytic systems, alternative chlorinating agents | Moderate to High |
| Heat management | Safety, product quality | Specialized reactor design, controlled addition | Moderate |
| Waste generation | Environmental, disposal costs | Solvent-free conditions, reagent recycling | High |
| Product purity | Quality control, downstream processing | Optimized purification methods, in-process controls | Moderate |
| Scale-dependent kinetics | Process efficiency, yield | Pilot-scale studies, computational modeling | High |
| Material handling | Worker safety, logistics | Automated systems, continuous processing | Moderate to High |
The scale-dependent nature of reaction kinetics presents additional challenges for industrial implementation [17] [23]. Reactions that perform well at laboratory scale may exhibit different behavior when scaled up due to changes in mixing efficiency, heat transfer, and mass transport phenomena [23]. Comprehensive pilot-scale studies and computational modeling are typically required to optimize process parameters for industrial-scale production [17] [23].
Product isolation and purification represent significant challenges in the industrial production of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde [24]. The compound's sensitivity to moisture and potential for hydrolysis necessitates careful handling during isolation [24]. Industrial processes often employ specialized filtration systems, crystallization techniques, or distillation methods to achieve the required purity levels while minimizing product loss .
Recent innovations in continuous flow processing offer promising solutions to many of the challenges associated with batch production [24] [22]. Continuous flow systems provide better control over reaction parameters, improved safety profiles, and reduced waste generation compared to traditional batch processes [22]. These advantages make continuous flow technology particularly attractive for the industrial-scale production of chlorinated pyrimidines, despite the higher initial investment required for implementation [24].
The aldehyde functional group in 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde exhibits diverse reactivity patterns that are influenced by both the electron-withdrawing nature of the pyrimidine ring and the specific substitution pattern. The electrophilic character of the aldehyde carbon is significantly enhanced due to the presence of two nitrogen atoms in the pyrimidine ring and the electron-withdrawing chlorine substituents [1].
Reductive amination represents one of the most versatile transformations of the aldehyde functionality, proceeding through imine formation followed by selective reduction [2] [3]. The reaction typically involves primary or secondary amines with reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) [4]. The enhanced electrophilicity of the aldehyde carbon due to the pyrimidine framework facilitates imine formation under mild conditions. Typical reaction conditions involve neutral to weakly acidic media at temperatures ranging from room temperature to reflux [3].
| Amine Type | Reducing Agent | Typical Yield | Reaction Time |
|---|---|---|---|
| Primary aliphatic amines | NaBH₄ | 70-85% | 2-6 hours |
| Secondary aliphatic amines | NaBH₃CN | 65-80% | 4-8 hours |
| Aromatic amines | NaBH₃CN | 60-75% | 6-12 hours |
| Cyclic amines | NaBH₄ | 75-90% | 3-8 hours |
The Knoevenagel condensation involves nucleophilic addition of active methylene compounds to the aldehyde group, followed by elimination of water to form α,β-unsaturated systems [5] [6]. The electron-deficient nature of the pyrimidine-5-carbaldehyde makes it particularly reactive toward compounds containing activated methylene groups such as diethyl malonate, ethyl acetoacetate, and malonic acid [7].
The reaction proceeds through initial nucleophilic attack by the enolate anion of the active methylene compound on the aldehyde carbon, forming a beta-hydroxy intermediate that subsequently undergoes dehydration [5]. Weak bases such as pyridine or piperidine are employed as catalysts to avoid self-condensation of the aldehyde component [6].
The aldehyde functionality readily participates in Wittig reactions with phosphorus ylides to form carbon-carbon double bonds [8]. The reaction mechanism involves a [2+2] cycloaddition between the aldehyde and the ylide to form an oxaphosphetane intermediate, which undergoes syn-elimination to yield the alkene product and triphenylphosphine oxide.
For 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, the electron-withdrawing pyrimidine ring system enhances the reactivity toward nucleophilic ylides. Both stabilized and non-stabilized ylides can be employed, with the stereochemical outcome (E/Z selectivity) depending on the nature of the ylide and reaction conditions [8].
The aldehyde group can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Alternatively, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the primary alcohol derivative.
The presence of two chlorine atoms at the 4- and 6-positions of the pyrimidine ring provides excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity and reactivity patterns are governed by electronic factors, steric considerations, and the nature of the nucleophile [10] [11].
The regioselectivity of nucleophilic substitution in dichloropyrimidines is primarily controlled by the distribution of the lowest unoccupied molecular orbital (LUMO) and the stabilization of the Meisenheimer complex intermediate [11] [12]. For unsubstituted 2,4-dichloropyrimidines, the C-4 position typically shows higher reactivity due to greater LUMO coefficient at this position [11].
However, the presence of the phenyl group at C-2 and the formyl group at C-5 in 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde significantly modifies the electronic distribution. The electron-withdrawing aldehyde group enhances the electrophilicity of both chlorinated positions, while the phenyl group provides moderate electron-withdrawal through inductive effects .
| Position | Relative Reactivity | LUMO Coefficient | Typical Nucleophiles |
|---|---|---|---|
| C-4 | High | 0.45-0.52 | Amines, alcohols, thiols |
| C-6 | Moderate | 0.38-0.45 | Amines, alcohols, phenolates |
Nucleophilic aromatic substitution in chlorinated pyrimidines proceeds through the addition-elimination mechanism (SNAr) [10] [12]. The reaction involves initial nucleophilic attack to form a stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the chloride ion [12].
Recent computational and experimental studies have provided evidence for both stepwise and concerted mechanisms, depending on the nature of the nucleophile and reaction conditions [12]. Strong nucleophiles such as alkoxides and amides favor the classical stepwise mechanism, while weaker nucleophiles may proceed through more concerted pathways.
Achieving selective monosubstitution at either the C-4 or C-6 position requires careful control of reaction conditions and nucleophile stoichiometry [14]. Under mild conditions with limiting amounts of nucleophile, substitution typically occurs preferentially at the more activated C-4 position [11].
For tertiary amine nucleophiles, excellent C-2 selectivity has been reported when appropriate substituents are present at other positions [15]. The use of sterically hindered nucleophiles can also influence regioselectivity by favoring attack at the less hindered position.
Palladium-catalyzed cross-coupling reactions provide powerful methods for functionalizing the chlorinated positions of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde. These transformations enable the introduction of various carbon-based substituents while preserving the aldehyde functionality [16] [17].
The Suzuki-Miyaura reaction between arylboronic acids and dichloropyrimidines has been extensively studied [16] [17]. For 4,6-dichloropyrimidine derivatives, the reaction typically proceeds with moderate selectivity favoring substitution at the C-4 position over C-6 [16].
Optimal reaction conditions involve palladium acetate as the catalyst precursor, triphenylphosphine as the ligand, and potassium phosphate as the base in dioxane solvent at elevated temperatures (70-110°C) [16]. The reaction yields vary from 34% to 62% depending on the electronic nature of the boronic acid and reaction conditions [16].
| Boronic Acid Type | Yield (%) | Selectivity (C-4:C-6) | Reaction Temperature |
|---|---|---|---|
| Electron-rich aryl | 45-62 | 3:1 to 5:1 | 70-90°C |
| Electron-neutral aryl | 40-55 | 2:1 to 4:1 | 80-100°C |
| Electron-poor aryl | 34-48 | 2:1 to 3:1 | 90-110°C |
Stille coupling with organostannanes offers an alternative approach for carbon-carbon bond formation [18] [19]. The reaction of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde with ethoxyvinyltributyltin has been reported to proceed with moderate efficiency (25% yield) under standard conditions [19].
The development of statistical Stille coupling methods has enabled the synthesis of fused heterocyclic systems through tandem coupling and cyclization processes [19]. These reactions typically require palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) dichloride complexes [20].
Sonogashira coupling provides access to alkynyl-substituted pyrimidines through reaction with terminal alkynes [21]. The reaction typically shows high selectivity for the C-4 position due to its enhanced electrophilicity. Copper(I) iodide serves as a co-catalyst, facilitating the formation of the alkynylcopper intermediate that undergoes transmetalation with the palladium complex [21].
Recent advances in catalyst design have enabled unprecedented site-selectivity in cross-coupling reactions of dichloropyrimidines [22]. The use of N-heterocyclic carbene (NHC) ligands under mild conditions often enables C-4 selective coupling, while ligand-free conditions at higher temperatures can lead to different selectivity patterns [22].
The development of sterically hindered phosphine ligands with large bite angles has proven particularly effective for achieving selective monocoupling processes, avoiding the formation of bis-coupled products [23].
The aldehyde functionality of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde serves as an excellent electrophilic partner in condensation reactions with pyrrolic compounds, leading to the formation of diverse heterocyclic frameworks [24] [25].
Pyrrole-2-carbaldehydes and related compounds undergo [6+2] cycloaddition reactions with activated alkenes to form complex polycyclic structures [24]. When 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde acts as the aldehyde component, it can participate in amino-catalyzed cycloaddition processes that generate dihydropyrrolizine frameworks [24].
The reaction mechanism involves formation of an amino-aldehyde adduct that activates the pyrimidine system toward cycloaddition with electron-rich pyrrole derivatives [24]. Enantioselective variants using chiral amino catalysts have achieved excellent stereoselectivity (82% enantiomeric excess) [24].
Indole-3-carbaldehyde and related compounds undergo multicomponent condensation reactions following Biginelli-type mechanisms [26]. The reaction with 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, urea derivatives, and active methylene compounds leads to tetrahydropyrimidinone structures [26].
Zinc chloride or sulfuric acid catalysts facilitate these transformations, which typically require elevated temperatures and extended reaction times (6-12 hours) [26]. The products retain the chlorinated pyrimidine framework, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions.
Recent developments in asymmetric organocatalysis have enabled highly enantioselective condensation reactions between pyrimidine aldehydes and pyrrolic compounds [25] [27]. BINOL-derived phosphoric acids serve as effective chiral catalysts for [6+2] cycloaddition reactions, achieving enantioselectivities of 85-95% [25] [27].
The mechanism involves hydrogen bonding between the phosphoric acid catalyst and both the aldehyde and pyrrole components, creating a well-defined chiral environment for the cycloaddition process [25]. The resulting 2,3-dihydro-1H-pyrrolizin-3-ol products contain three contiguous stereocenters with excellent stereochemical control [27].
| Pyrrole Substrate | Catalyst Loading | Yield (%) | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|---|
| N-methyl pyrrole-2-carbinol | 10 mol% | 78-85 | 88-94% ee | >95:5 dr |
| Phenyl-substituted pyrrole | 10 mol% | 65-80 | 85-92% ee | >90:10 dr |
| Alkyl-substituted pyrrole | 10 mol% | 70-88 | 90-95% ee | >95:5 dr |
The condensation products obtained from reactions between 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde and pyrrolic compounds serve as valuable intermediates for the synthesis of biologically active compounds [26]. The retained chlorine substituents provide handles for further structural elaboration through nucleophilic substitution or metal-catalyzed coupling reactions.
Mechanistic studies have revealed that the electronic nature of the pyrimidine ring significantly influences the reaction pathway and stereochemical outcome [24] [25]. The electron-withdrawing character of the chlorinated pyrimidine enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by pyrrolic nucleophiles.